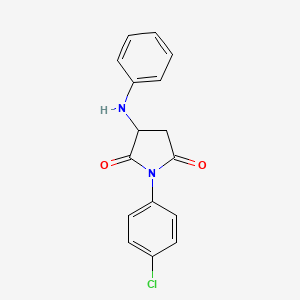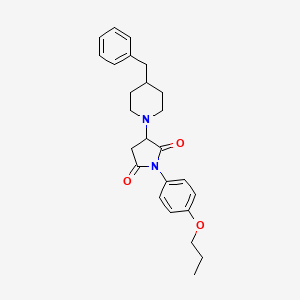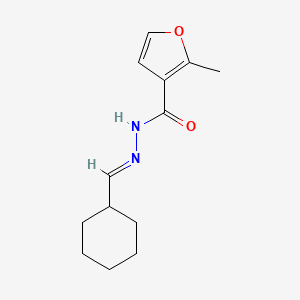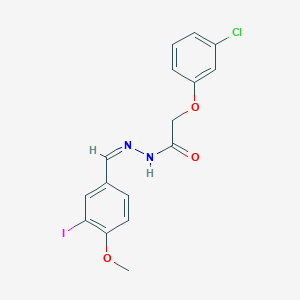
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that is widely used in scientific research. It is also known as rotenone, and its molecular formula is C23H22ClNO3. This compound is a natural pesticide that is obtained from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia.
Wirkmechanismus
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of the mitochondrial complex I enzyme. This inhibition leads to the accumulation of ROS, which can cause oxidative stress and mitochondrial dysfunction. The accumulation of ROS can also lead to the activation of several signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione include the induction of oxidative stress and mitochondrial dysfunction. These effects can be used to study the role of oxidative stress and mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be used to study the role of these processes in various diseases. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in scientific research. One direction is the study of the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new drugs that target mitochondrial complex I, which may have therapeutic potential in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several applications in scientific research. It is commonly used as a mitochondrial complex I inhibitor, which means that it inhibits the activity of the enzyme complex I in the mitochondrial electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), which can be used to study oxidative stress and mitochondrial dysfunction.
Eigenschaften
IUPAC Name |
3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIUACOFFFSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)

![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)

![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
![N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B3861300.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
![3-[({5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2-furyl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B3861316.png)


![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
